3-chloro-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as GSK690693, which is a selective inhibitor of the protein kinase AKT.
Mechanism Of Action
3-chloro-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline selectively inhibits the activity of AKT by binding to its ATP-binding site. This binding prevents the phosphorylation of downstream targets of AKT, which are involved in cell survival and proliferation. The inhibition of AKT activity ultimately leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The inhibition of AKT activity by 3-chloro-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline has been shown to have several biochemical and physiological effects. These include the induction of apoptosis, inhibition of cell proliferation, and reduction in tumor growth. Additionally, this compound has been shown to enhance the effectiveness of other cancer therapies, such as radiation and chemotherapy.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3-chloro-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline is its selectivity for AKT, which reduces the likelihood of off-target effects. Additionally, this compound has been shown to have a favorable pharmacokinetic profile, making it suitable for in vivo studies. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the research on 3-chloro-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline. One potential direction is the investigation of its effectiveness in combination with other cancer therapies, such as immunotherapy. Additionally, further studies are needed to understand the potential long-term effects of AKT inhibition on normal cells and tissues. Finally, the development of more potent and selective AKT inhibitors based on the structure of 3-chloro-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline is an area of ongoing research.
In conclusion, 3-chloro-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline is a promising compound with potential applications in cancer therapy. Its selectivity for AKT and favorable pharmacokinetic profile make it a suitable candidate for further research. Ongoing studies will help to elucidate its potential in combination with other cancer therapies and its long-term effects on normal cells and tissues.
Synthesis Methods
The synthesis of 3-chloro-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline involves several steps, including the reaction of 3-amino-4-chloroaniline with trifluoroacetic acid, followed by the reaction of the resulting intermediate with 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid. The final step involves the chlorination of the resulting intermediate to produce the final product.
Scientific Research Applications
3-chloro-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline has been extensively studied for its potential applications in cancer therapy. AKT is a protein kinase that plays a crucial role in cell survival, growth, and proliferation. Overexpression of AKT has been linked to various types of cancer, including breast, prostate, and lung cancer. Inhibition of AKT activity has been shown to induce apoptosis in cancer cells and reduce tumor growth.
properties
IUPAC Name |
3-chloro-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF3N3/c15-9-5-3-6-10(19)12(9)21-11-7-2-1-4-8(11)13(20-21)14(16,17)18/h3,5-6H,1-2,4,7,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTJLYGVIHJFHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2C3=C(C=CC=C3Cl)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.